N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-16-6-1-2-7-17(16)23-19(27)11-30-20-15(10-22)14(9-18(26)24-20)12-4-3-5-13(8-12)25(28)29/h1-8,14H,9,11H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXDDLPHNPIDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chloro-substituted phenyl group.
- A tetrahydropyridine ring with cyano and nitrophenyl substituents.
- A sulfanyl linkage that may influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and nitrophenyl groups allows for:
- Hydrogen bonding : Facilitating interactions with polar residues in target proteins.
- Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Studies have explored the anticancer potential of similar compounds through mechanisms such as:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of cell proliferation : Reducing tumor growth rates in xenograft models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a structurally similar compound against Cryptosporidium parasites. The results indicated an EC50 value of 3.8 μM, demonstrating modest potency but highlighting the need for further optimization to enhance efficacy .
Case Study 2: Anticancer Activity
In another investigation involving derivatives of the compound, researchers observed that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The most potent analog achieved an IC50 value below 10 μM .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
